2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile
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Overview
Description
2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile is a complex organophosphorus compound It is characterized by its unique structure, which includes a diazaphosphinine ring substituted with triphenoxy and trichloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile typically involves the reaction of trichloromethylphosphine with appropriate phenolic compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process is scaled up to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted diazaphosphinine derivatives .
Scientific Research Applications
2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,2,4-Triphenoxy-6-(trichloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trichloromethyl group plays a crucial role in its reactivity, while the phenoxy groups influence its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-Triphenoxy-6-(chloromethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile
- 2,2,4-Triphenoxy-6-(bromomethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile
- 2,2,4-Triphenoxy-6-(iodomethyl)-1,3,2lambda~5~-diazaphosphinine-5-carbonitrile
Uniqueness
The triphenoxy groups also contribute to its stability and binding properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
31930-01-5 |
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Molecular Formula |
C23H15Cl3N3O3P |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
2,2,4-triphenoxy-6-(trichloromethyl)-1,3-diaza-2λ5-phosphacyclohexa-1,3,5-triene-5-carbonitrile |
InChI |
InChI=1S/C23H15Cl3N3O3P/c24-23(25,26)21-20(16-27)22(30-17-10-4-1-5-11-17)29-33(28-21,31-18-12-6-2-7-13-18)32-19-14-8-3-9-15-19/h1-15H |
InChI Key |
XTNAQXNICPSHAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NP(=NC(=C2C#N)C(Cl)(Cl)Cl)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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